molecular formula C10H11BrO3 B181451 Methyl 3-(bromomethyl)-4-methoxybenzoate CAS No. 142031-88-7

Methyl 3-(bromomethyl)-4-methoxybenzoate

Cat. No.: B181451
CAS No.: 142031-88-7
M. Wt: 259.1 g/mol
InChI Key: LMGRAYHFYULRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(bromomethyl)-4-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, featuring a bromomethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromomethyl)-4-methoxybenzoate typically involves the bromination of methyl 4-methoxybenzoate. The process begins with the esterification of 4-methoxybenzoic acid to form methyl 4-methoxybenzoate. This intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient bromination.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(bromomethyl)-4-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-(bromomethyl)-4-methoxybenzoate has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of bioactive molecules that can interact with biological systems, aiding in the study of biochemical pathways and drug development.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

    Methyl 4-bromobenzoate: Lacks the methoxy group, resulting in different reactivity and applications.

    Methyl 3-methyl-4-methoxybenzoate: Substitution of the bromomethyl group with a methyl group alters its reactivity towards nucleophiles.

    Methyl 3-(chloromethyl)-4-methoxybenzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: Methyl 3-(bromomethyl)-4-methoxybenzoate is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and versatility in organic synthesis. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions, while the methoxy group can influence the electronic properties and stability of the molecule.

Properties

IUPAC Name

methyl 3-(bromomethyl)-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGRAYHFYULRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631105
Record name Methyl 3-(bromomethyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142031-88-7
Record name Methyl 3-(bromomethyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-methoxy-3-methylbenzoate (10.0 g, 55.6 mmol) dissolved in CCl4 (500 mL) was added N-bromosuccinimide (10.8 g, 61.1 mmol) and benzoyl perioxide (1.30 g, 5.56 mol). The mixture was irradiated with a sunlamp (250 W) to create a gentle reflux. After 2 hours of exposure the reaction was complete by TLC. The reaction mixture was cooled, filtered through celite, and concentrated to yield a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(bromomethyl)-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-(bromomethyl)-4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(bromomethyl)-4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(bromomethyl)-4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 3-(bromomethyl)-4-methoxybenzoate
Reactant of Route 6
Methyl 3-(bromomethyl)-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.